

Oxime V: Key Toxicological & Metabolic Data Summary

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Compound Focus: Oxime V

CAS No.: 59691-20-2

Cat. No.: S633908

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The table below summarizes all quantitative findings from the identified study for easy reference [1].

| Parameter | Findings in Rats (0.6% Diet, 2 Months) | Details & Additional Findings |
|-------------------------|--|--|
| Average Consumption | 396.5 mg/kg/day | Based on a diet containing 0.6% Oxime V. |
| Histopathology | No treatment-related lesions observed | Tissues examined: Liver, Kidney, Spleen, Testes. |
| Liver Weight | Increased relative to body weight | — |
| Serum Bilirubin | Increased level | A marker of liver function. |
| Absorption & Metabolism | Readily absorbed and metabolized | — |
| Excretion | Nearly quantitative within 48 hours | Consistent across rats, dogs, and rhesus monkeys. |

Detailed Experimental Methodology

The following section outlines the experimental design and key observations from the 1985 study, which can serve as a foundational protocol [1].

- **1. Study Type:** Subchronic oral toxicology and metabolic disposition study.
- **2. Test System:** Male adult rats (specific strain and age not detailed in the abstract).
- **3. Dosing Protocol:**
 - **Route:** Oral, via diet.
 - **Concentration:** 0.6% **Oxime V** in the diet.
 - **Duration:** 2 months.
 - **Calculated Intake:** The average consumption was determined to be **396.5 mg/kg body weight per day**.
- **4. Metabolic Disposition Assessment:**
 - **Species:** Rats, dogs, and rhesus monkeys.
 - **Method:** Based on radioactivity assay (likely using carbon-14 labeled **Oxime V**).
 - **Key Findings:** The compound was readily absorbed and metabolized. Excretion was nearly complete within 48 hours post-dosing in all species.
- **5. Toxicological Endpoints & Results:**
 - **Clinical Observation:** Not detailed in the abstract.
 - **Organ Weight:** **Liver weight relative to body weight was increased.**
 - **Clinical Pathology:** **Serum bilirubin level was increased.**
 - **Histopathology:** No treatment-related lesions were found in the liver, kidney, spleen, or testes upon microscopic examination.
- **6. Identified Metabolites:** The study noted that the major metabolites were formed through the following pathways [1]:
 - Oxidation and reduction of the cyclohexadiene ring.
 - Oxidation of the aldoxime and dimethyl ether moieties, followed by conjugation with glycine.
 - Thiomethylation of the ring.
 - O-glucuronidation of the aldoxime.

Frequently Asked Questions (FAQs)

Q1: The study found no liver lesions, but liver weight and bilirubin were increased. What does this mean? This combination of findings suggests that **Oxime V** was causing a **subtle hepatotoxic effect or inducing liver enzymes**, leading to changes in liver function (increased bilirubin) and organ weight without

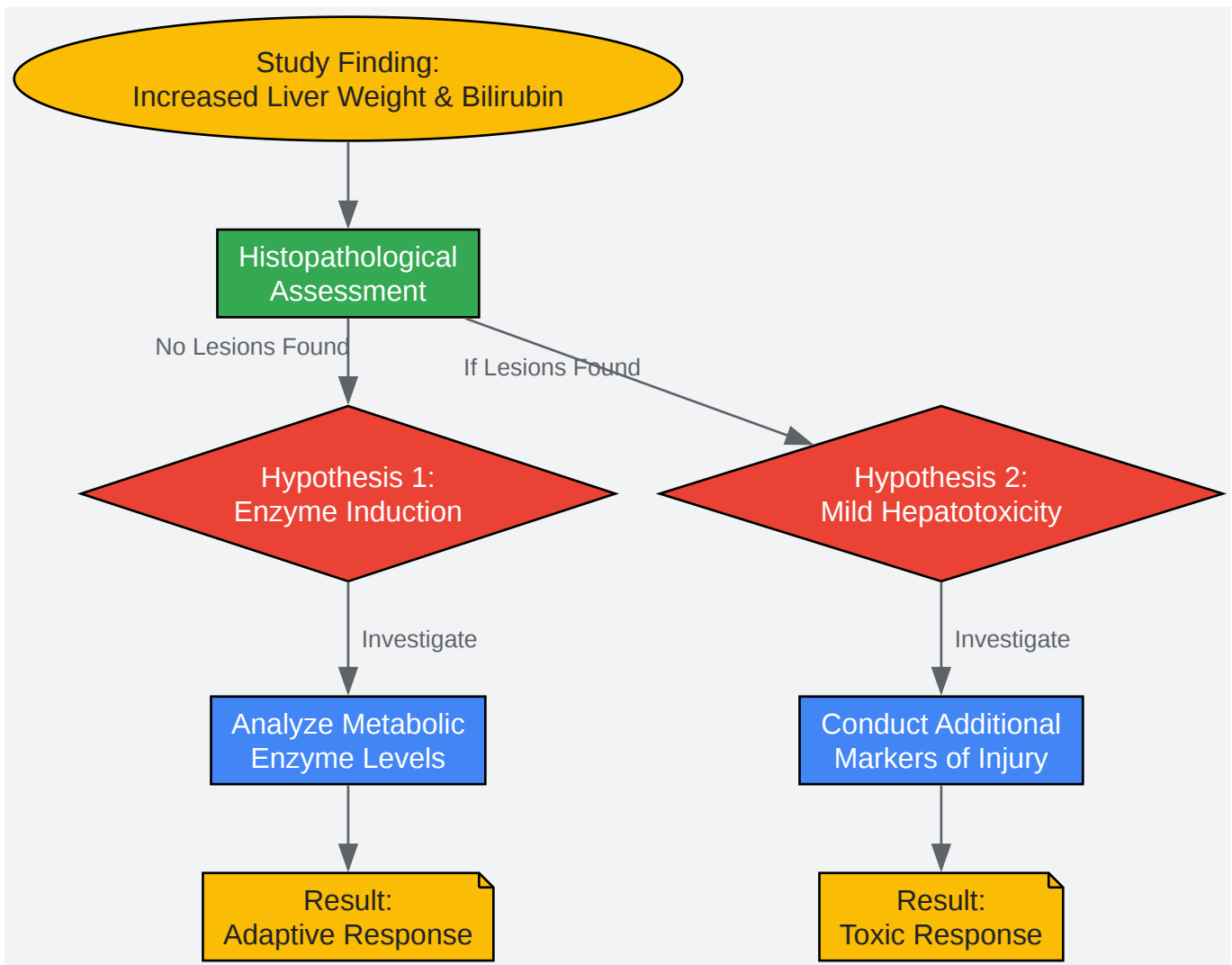
progressing to overt cell death or visible tissue damage (no histopathology) under these experimental conditions. It indicates a signal that warrants closer attention in future studies.

Q2: What is the significance of the identified metabolic pathways? The described pathways (oxidation, reduction, conjugation) indicate that **Oxime V** is extensively metabolized in the body. Understanding these pathways is crucial for predicting potential drug-drug interactions and for identifying whether the parent compound or its metabolites are responsible for the observed biological effects, including the changes in liver parameters [1].

Q3: Are there more recent studies on Oxime V I can reference? My search did not identify any recent studies on **Oxime V**. The primary source is from 1985, highlighting a significant gap in the current literature. Subsequent research may have been conducted but is not widely indexed, or interest in this particular compound may have waned.

Experimental Workflow for Investigating Liver Effects

The diagram below outlines a logical workflow for troubleshooting and investigating the liver effects of a compound like **Oxime V**, based on the findings from the available study.



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Important Limitations & Recommendations

- **Dated and Limited Source:** The information is sourced solely from a **1985 study**. The field of toxicology has advanced significantly since then, and current testing standards and analytical techniques are more rigorous [1].
- **Incomplete Protocol Details:** The abstract lacks critical methodological details such as the specific rat strain, group sizes, statistical methods, and full clinical pathology data, which are essential for protocol replication.
- **Recommendation for Current Research:** It is highly recommended to consult modern literature and databases for updated safety assessment models and to consider replicating these foundational findings with contemporary methods before drawing definitive conclusions for your development work.

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References

1. Metabolic and toxicologic study of an artificial sweetener ... [pubmed.ncbi.nlm.nih.gov]

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